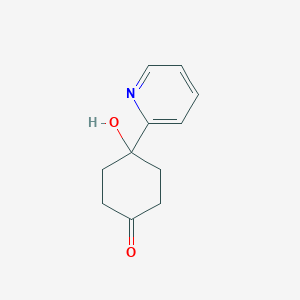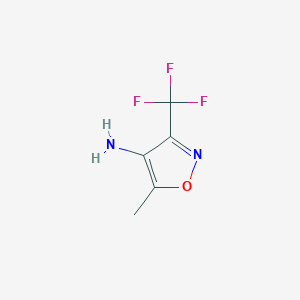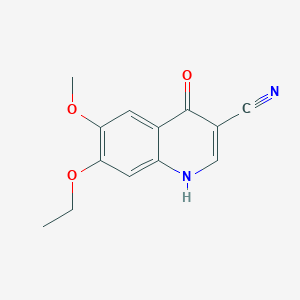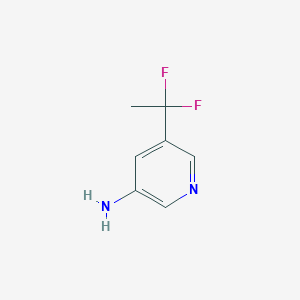
3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate: is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6H-Purin-6-one.
Functionalization: The purine derivative undergoes a series of functionalization reactions to introduce the amino group at the 2-position and the acetyloxypropoxy group at the 9-position.
Acetylation: The final step involves acetylation to introduce the acetyloxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may also include purification steps such as crystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the purine ring, resulting in the formation of reduced purine derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various chemical reactions.
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic applications, such as antiviral or anticancer agents.
Industry:
Material Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The acetyloxypropoxy group may enhance its binding affinity and specificity towards certain targets.
相似化合物的比较
- 6H-Purin-6-one, 2-amino-9-(2,3-dihydroxypropoxy)-1,9-dihydro-
- 6H-Purin-6-one, 2-amino-9-(2,3-dimethoxypropoxy)-1,9-dihydro-
Comparison:
- Structural Differences: The primary difference lies in the substituents at the 9-position. While 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate has an acetyloxypropoxy group, the similar compounds have dihydroxypropoxy or dimethoxypropoxy groups.
- Chemical Properties: These structural differences lead to variations in chemical properties, such as solubility, reactivity, and stability.
- Biological Activity: The presence of different functional groups can also affect the compound’s biological activity, including its binding affinity to molecular targets and its overall pharmacokinetic profile.
属性
CAS 编号 |
114778-61-9 |
|---|---|
分子式 |
C10H13N5O4 |
分子量 |
267.24 g/mol |
IUPAC 名称 |
3-[(2-amino-6-oxo-1H-purin-9-yl)oxy]propyl acetate |
InChI |
InChI=1S/C10H13N5O4/c1-6(16)18-3-2-4-19-15-5-12-7-8(15)13-10(11)14-9(7)17/h5H,2-4H2,1H3,(H3,11,13,14,17) |
InChI 键 |
ACLNDNSSROFMMN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCCON1C=NC2=C1N=C(NC2=O)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5,6-dihydro-8-methoxybenzo[h]quinazoline](/img/structure/B8787061.png)
![2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)thiazole](/img/structure/B8787069.png)





![1-[5-(4-Amino-phenyl)-furan-2-yl]ethanone](/img/structure/B8787109.png)




